N-(4-bromophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Overview
Description
N-(4-bromophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H13BrN2O2 and its molecular weight is 309.16 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide is 308.01604 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
One research avenue explores the synthesis of compounds related to N-(4-bromophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide for antimicrobial applications. A study by Gul et al. (2017) developed a series of compounds through a series of synthetic steps, which demonstrated significant antimicrobial activities against selected microbial species, highlighting the potential of these compounds in developing new antimicrobials (Gul et al., 2017).
Antitumor and Anti-inflammatory Activities
Research by Rani et al. (2016) on derivatives of N-(4-bromophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide showcased the potential for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This study suggests that specific modifications to the compound's structure could yield agents effective in treating various conditions, including cancer and inflammation (Rani et al., 2016).
Herbicidal Activities
The utility of related compounds in agriculture, particularly as herbicides, has also been investigated. Sato et al. (1985) synthesized 1,2-benzisoxazole-3-acetamides, including compounds with structural similarities to N-(4-bromophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide, and evaluated their herbicidal effectiveness in paddy fields, identifying several compounds with promising herbicidal activities (Sato et al., 1985).
Chemical Synthesis and Optimization
In the realm of chemical synthesis, Zhao et al. (2010) detailed a copper-catalyzed direct amination of ortho-functionalized haloarenes, including N-(2-bromophenyl)acetamide derivatives, with sodium azide as the amino source. This methodological advancement opens pathways for synthesizing ortho-functionalized aromatic amines, potentially enriching the chemical diversity and applicability of compounds related to N-(4-bromophenyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide (Zhao et al., 2010).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-12(9(2)18-16-8)7-13(17)15-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSNSDYDWWLPLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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